2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde
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Overview
Description
4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidopyrimidines, which are known for their diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- typically involves multi-step reactions. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired ethyl carboxylates . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phosphorus oxychloride in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrimidopyrimidines.
Scientific Research Applications
4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with nucleic acid synthesis by integrating into DNA or RNA strands, leading to disruptions in cellular processes .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine scaffold but differ in their biological activities and applications.
Pyrimido[1,6-c]pyrimidines: Another class of compounds with a similar core structure but distinct pharmacological properties.
Uniqueness: 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
1246776-81-7 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-hydroxy-9-methyl-4-oxopyrimido[1,6-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-5-2-10-4-12-7(5)11-8(14)6(3-13)9(12)15/h2-4,14H,1H3 |
InChI Key |
KXZIYMFDBQYVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN2C1=NC(=C(C2=O)C=O)O |
Origin of Product |
United States |
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